2,2,2-Trichloro-1-(2,4-dichloroanilino)ethylformamide
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Overview
Description
2,2,2-Trichloro-1-(2,4-dichloroanilino)ethylformamide is a chemical compound with the molecular formula C9H7Cl5N2O and a molecular weight of 336.434 . It is known for its unique structure, which includes multiple chlorine atoms and an anilino group. This compound is often used in research and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-1-(2,4-dichloroanilino)ethylformamide typically involves the reaction of 2,4-dichloroaniline with trichloroacetaldehyde in the presence of a formamide derivative. The reaction conditions often require a controlled temperature and the use of a suitable solvent to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize impurities. This often includes the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-1-(2,4-dichloroanilino)ethylformamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield chlorinated quinones, while reduction could produce less chlorinated anilines .
Scientific Research Applications
2,2,2-Trichloro-1-(2,4-dichloroanilino)ethylformamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce chlorine atoms into aromatic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-1-(2,4-dichloroanilino)ethylformamide involves its interaction with specific molecular targets. The compound’s chlorine atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved in these interactions are still under investigation, but they may include enzyme inhibition and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trichloro-1-(2,4-dimethylanilino)ethylformamide
- 2,2,2-Trichloro-1-(4-chlorophenoxy)ethylformamide
- 2,2,2-Trichloro-1-(6-(4-morpholinyl)-9H-purin-9-yl)ethylformamide
Uniqueness
2,2,2-Trichloro-1-(2,4-dichloroanilino)ethylformamide is unique due to its specific arrangement of chlorine atoms and the presence of the 2,4-dichloroanilino group. This structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
N-[2,2,2-trichloro-1-(2,4-dichloroanilino)ethyl]formamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl5N2O/c10-5-1-2-7(6(11)3-5)16-8(15-4-17)9(12,13)14/h1-4,8,16H,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGQCYOVXAAVIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(C(Cl)(Cl)Cl)NC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl5N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20856-64-8 |
Source
|
Record name | 2,2,2-TRICHLORO-1-(2,4-DICHLOROANILINO)ETHYLFORMAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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